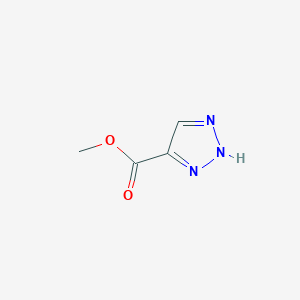

methyl 1H-1,2,3-triazole-4-carboxylate

Übersicht

Beschreibung

Methyl 1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 1H-1,2,3-triazole-4-carboxylate can be synthesized through several methods:

Esterification of 5-amino-1,2,4-triazole-3-carboxylic acid: This method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol under acidic conditions.

Hydroxymethylation and Oxidation: Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Substitution Reactions

The ester group at the C4 position undergoes nucleophilic substitution under acidic or basic conditions, enabling the synthesis of derivatives.

Key Examples:

- Ester Hydrolysis : Treatment with aqueous NaOH yields 1H-1,2,3-triazole-4-carboxylic acid .

- Methylation : Reacting with methyl iodide and K₂CO₃ in DMF produces methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate via N1-methylation .

- Amination : Reaction with substituted anilines and NaBH₄ generates 5-(phenylamino)methyl derivatives .

Reaction Conditions:

Cycloaddition Reactions

The triazole core participates in 1,3-dipolar cycloadditions, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form fused heterocycles.

Key Examples:

- CuAAC with Alkynes : Reacts with phenylacetylene under Cu/C catalysis to form 1,4-diphenyl-1H-1,2,3-triazole .

- Thermal Cycloaddition : Reacts with dimethyl acetylenedicarboxylate (DMAD) to form diesters .

Optimized Conditions for CuAAC :

| Parameter | Value |

|---|---|

| Catalyst | Cu/C (0.869 mmol Cu) |

| Solvent | DCM |

| Temperature | 110°C |

| Residence Time | 129 seconds |

| Yield | Quantitative |

Reduction Reactions

The ester group undergoes chemoselective and regioselective reduction using NaBH₄ or LiAlH₄.

Key Examples:

- Regioselective Ester Reduction : NaBH₄ selectively reduces the C5 ester in 4,5-diesters to hydroxymethyl derivatives .

- Ketone Reduction : Concurrent reduction of N1-ketones and esters occurs with excess NaBH₄ .

Data from Regioselective Reduction :

| Substrate | Reagent | Time | Product | Yield |

|---|---|---|---|---|

| Dimethyl 4,5-diester | NaBH₄, MeOH | 3 min | Dimethyl 5-hydroxymethyl triazole | 85% |

| Ethyl 4,5-diester | NaBH₄, THF | 24 h | Ethyl 5-hydroxymethyl triazole | 72% |

Oxidation Reactions

The triazole ring and ester group are susceptible to oxidation under strong conditions.

Key Examples:

- Triazole Ring Oxidation : Treatment with KMnO₄ oxidizes the triazole core to carboxylic acid derivatives.

- Ester Oxidation : Strong oxidants convert esters to ketones or carboxylic acids.

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Methyl 1H-1,2,3-triazole-4-carboxylate has numerous applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coordination complexes.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.

Wirkmechanismus

The mechanism of action of methyl 1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can act as an inhibitor of various enzymes by binding to their active sites and preventing substrate access.

Receptor Modulation: It can modulate the activity of certain receptors, such as the pregnane X receptor (PXR), by acting as an inverse agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Methyl 1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives:

Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate: This compound has a benzyl group instead of a methyl group, which can influence its chemical reactivity and biological activity.

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This derivative contains a naphthyl group and a phosphonic ester, which can enhance its binding affinity to certain biological targets.

Conclusion

This compound is a valuable compound with diverse applications in various scientific fields. Its unique chemical properties and reactivity make it a versatile building block for the synthesis of complex molecules and advanced materials. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.

Biologische Aktivität

Methyl 1H-1,2,3-triazole-4-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

This compound features a triazole ring with a carboxylate functional group. The triazole moiety is known for its ability to participate in various chemical reactions and form derivatives that enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant antimicrobial properties. For instance:

- Synthesis and Testing : A series of triazole derivatives were synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. The results indicated that many of these compounds showed enhanced inhibition rates compared to traditional antibiotics .

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes . For example, the presence of the carboxylate group may enhance solubility and interaction with microbial targets.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Proliferation Inhibition : Compounds derived from triazoles have shown cytotoxic effects on various cancer cell lines. For instance, certain derivatives demonstrated a dose-dependent inhibition of cell proliferation in leukemia models .

- Mechanistic Insights : Research indicates that triazole derivatives may induce apoptosis in cancer cells by affecting key cellular pathways. For example, some studies have highlighted their ability to inhibit eukaryotic translation initiation factors, leading to reduced protein synthesis in cancer cells .

Summary of Biological Activities

Case Studies

- Antimicrobial Study : A recent study synthesized several triazole derivatives and evaluated their activity against common pathogens. Among the tested compounds, some exhibited more than 70% inhibition against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assay : In another investigation focusing on leukemia cell lines (K562), specific methyl triazole derivatives were shown to significantly increase the accumulation of cells in the subG1 phase, indicating enhanced apoptosis .

Eigenschaften

IUPAC Name |

methyl 2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-9-4(8)3-2-5-7-6-3/h2H,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXQUCUWEZQIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412928 | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4967-77-5, 877309-59-6 | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1,2,3-Triazole-4-carboxylic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of methyl 1H-1,2,3-triazole-4-carboxylate?

A1: this compound is a heterocyclic compound featuring a 1,2,3-triazole ring. As the name suggests, it has a methyl ester group (-COOCH3) attached to the 4th carbon of the triazole ring.

Q2: What does the crystal structure of this compound reveal?

A2: Crystallographic studies reveal that this compound exists as a nearly planar molecule. [, ] Intermolecular interactions, such as N—H⋯O hydrogen bonds and π–π stacking interactions between the triazole rings, contribute to the stability of its crystal structure. [, ]

Q3: Are there any interesting derivatives of this compound and what are their properties?

A3: Yes, a variety of derivatives have been synthesized. For instance, ethyl 1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, synthesized using Microwave Assisted Organic Synthesis (MAOS), exhibits potential corrosion inhibition properties on carbon steel in CO2-saturated NaCl solutions. [] This compound showed a corrosion inhibition efficiency of 91.54% at a concentration of 70 ppm and a temperature of 45°C. [] Another derivative, ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, has demonstrated antioxidant properties by reducing lipid peroxidation levels in mice livers. []

Q4: What spectroscopic techniques are used to characterize this compound and its derivatives?

A4: Researchers employ a combination of spectroscopic methods like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to elucidate the structure of this compound and its derivatives. [, ] High-resolution Mass Spectrometry (HRMS) is also utilized to determine the molecular formula and confirm the structure. [, ]

Q5: Have any computational studies been conducted on this compound or its derivatives?

A5: Yes, computational studies, including Periodic Density Functional Theory (DFT) and molecular Time-Dependent DFT (TD-DFT) calculations, have been performed on metal-organic frameworks (SMOFs) incorporating the 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand. [] These studies helped explain the observed luminescence properties of these SMOFs and highlighted the influence of the crystal's dielectric environment on the electronic character of excited states. []

Q6: What synthetic routes are commonly employed for the synthesis of this compound and its derivatives?

A6: One common approach to synthesize derivatives of this compound involves the reaction of 4-azido-7-chloroquinoline with β-ketoesters in the presence of a pyrrolidine catalyst. [] Another method utilizes the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC) with diethyl (α-azido(benzamido)methyl)phosphonate and a suitable dipolarophile. []

Q7: Are there any known applications for metal-organic frameworks (SMOFs) containing this compound derivatives?

A7: SMOFs incorporating the 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand have shown promise due to their ionic conductivity and porosity. [] These properties make them potentially valuable in various applications, including gas storage and separation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.